4-[(2-methylphenyl)methoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-methylphenyl)methoxy]piperidine” is a chemical compound with the CAS Number: 1185175-54-5 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylbenzyl)oxy]piperidine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H . This indicates the presence of a piperidine ring with a methoxy group attached to a methylphenyl group.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 241.76 .Safety and Hazards
Future Directions
The future directions for “4-[(2-methylphenyl)methoxy]piperidine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new piperidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-methylphenyl)methoxy]piperidine involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base to form 4-(2-methylphenyl)piperidine. This intermediate is then reacted with sodium methoxide in methanol to form the final product.", "Starting Materials": [ "2-methylbenzyl chloride", "piperidine", "base (e.g. potassium carbonate)", "sodium methoxide", "methanol" ], "Reaction": [ "Step 1: 2-methylbenzyl chloride is added to a mixture of piperidine and base in an appropriate solvent (e.g. DMF, DMSO) and heated to reflux.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with a suitable solvent (e.g. ether) to obtain 4-(2-methylphenyl)piperidine.", "Step 3: 4-(2-methylphenyl)piperidine is dissolved in methanol and sodium methoxide is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature for a suitable amount of time (e.g. 1 hour) and then quenched with water.", "Step 5: The resulting mixture is extracted with a suitable solvent (e.g. ether) and the organic layer is dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the final product, 4-[(2-methylphenyl)methoxy]piperidine, as a white solid." ] } | |
CAS RN |
81151-51-1 |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.